[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol
Description
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)12(16)14-6-5-9(7-14)8-15/h1-4,9,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVVCETVTNGYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol typically involves:
- Formation of the pyrrolidine ring system.
- Introduction of the 2-fluorobenzoyl group via acylation.
- Functionalization at the 3-position with a methanol substituent.
This compound’s molecular formula is C12H14FNO2, with a molecular weight of 223.24 g/mol.
Acylation of Pyrrolidine Derivatives
A key step in the preparation is the acylation of pyrrolidine or its derivatives with 2-fluorobenzoyl chloride. This reaction generally proceeds in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid and in an appropriate solvent like dichloromethane.
| Parameter | Details |
|---|---|
| Reactants | Pyrrolidine derivative, 2-fluorobenzoyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | Room temperature to mild heating |
| Work-up | Column chromatography (petroleum ether/ethyl acetate 70:30) |
| Yield | High yields reported (~90% range) |
This method is supported by analogous procedures for similar compounds such as 4-fluorophenyl(pyrrolidin-1-yl)methanone, where the acylation yields a colorless liquid product with high purity and yield.
Introduction of the Methanol Group at the 3-Position
The 3-hydroxymethyl substitution on the pyrrolidine ring can be introduced by:
- Reduction of corresponding 3-pyrrolidinyl ketones or esters.
- Use of nucleophilic substitution reactions on suitable precursors.
- Starting from a 3-keto-pyrrolidine intermediate, selective reduction using mild hydride reagents (e.g., sodium borohydride) can yield the 3-hydroxymethyl derivative.
- Careful control of reaction conditions is necessary to avoid over-reduction or side reactions.
- The hydroxymethyl group can be introduced via nucleophilic substitution on a 3-halopyrrolidine intermediate with formaldehyde or related reagents, followed by reduction or protection/deprotection steps.
Protection and Deprotection Strategies
In complex synthetic sequences, protecting groups are often employed to mask reactive hydroxyl groups or amines during intermediate steps. Deprotection is then carried out under basic or acidic conditions to reveal the free hydroxymethyl group.
For example, acetyl protecting groups can be removed in the presence of a base to yield the free alcohol functionality, as described in related pharmaceutical compound preparations.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Acylation | 2-Fluorobenzoyl chloride, triethylamine, dichloromethane, RT | Formation of 1-(2-fluorobenzoyl)pyrrolidine intermediate, ~90% yield |
| 2 | Introduction of hydroxymethyl | Reduction of 3-keto intermediate with NaBH4 or nucleophilic substitution | Formation of 3-hydroxymethyl derivative |
| 3 | Protection/Deprotection | Base-mediated deprotection (if applicable) | Free hydroxymethyl product |
| 4 | Purification | Column chromatography (petroleum ether/ethyl acetate 70:30) | Pure this compound |
Research Findings and Optimization Notes
- The acylation step is critical and usually proceeds with high efficiency using acid chlorides and tertiary amine bases.
- The choice of solvent and temperature can influence the selectivity and yield.
- Reduction steps require mild conditions to prevent ring opening or over-reduction.
- Protecting group strategies facilitate multi-step synthesis, especially when other functional groups are present.
- Purification by column chromatography is effective for isolating the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the fluorobenzoyl group can yield fluorobenzyl alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, thiourea, or primary amines in the presence of a catalyst.
Major Products
The major products formed from these reactions include:
Oxidation: Fluorobenzoyl ketones or carboxylic acids.
Reduction: Fluorobenzyl alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Benzoyl Derivatives
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol (CAS 1281212-31-4)
- Molecular Formula: C₁₂H₁₃ClFNO₂
- Molecular Weight : 257.69 g/mol
- Key Differences: Contains a 2-chloro-6-fluorobenzoyl group instead of 2-fluorobenzoyl. Increased molecular weight due to chlorine substitution. Enhanced electron-withdrawing effects from Cl and F may alter reactivity or binding affinity compared to the mono-fluorinated analog.
Pyridine-Based Analogs
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS 1228666-40-7)
- Molecular Formula : C₁₀H₁₃FN₂O
- Molecular Weight : 196.22 g/mol
- Key Differences: Replaces the benzoyl group with a 6-fluoropyridin-2-yl ring. Lower molecular weight (196.22 vs. ~221–257 g/mol for benzoyl analogs) may improve solubility .
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS 1138444-02-6)
- Molecular Formula : C₁₀H₁₂BrN₃O₃
- Molecular Weight : 302.13 g/mol
- Key Differences: Features 5-bromo-3-nitropyridin-2-yl, adding strong electron-withdrawing groups (Br, NO₂).
Benzyl-Substituted Analogs
(1-Benzylpyrrolidine-3,3-diyl)dimethanol (CAS 135380-26-6)
- Molecular Formula: C₁₃H₁₉NO₂
- Molecular Weight : 221.3 g/mol
- Key Differences :
Fluorophenyl-Substituted Pyrrolidines
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS 1017444-90-4)
- Molecular Formula: C₁₁H₁₄FNO
- Molecular Weight : 195.24 g/mol
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol | C₁₂H₁₃FNO₂ | ~222.24 (estimated) | 2-Fluorobenzoyl, hydroxymethyl | Ketone functionality, moderate polarity |
| [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol | C₁₂H₁₃ClFNO₂ | 257.69 | 2-Cl-6-F-benzoyl | Increased lipophilicity, dual halogen |
| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | C₁₀H₁₃FN₂O | 196.22 | 6-Fluoropyridin-2-yl | Hydrogen-bonding via pyridine N |
| (1-Benzylpyrrolidine-3,3-diyl)dimethanol | C₁₃H₁₉NO₂ | 221.3 | Benzyl, dual hydroxymethyl | High hydrophilicity, flexible structure |
| [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol | C₁₁H₁₄FNO | 195.24 | 2-Fluorophenyl | Oil form, reduced steric hindrance |
Research Implications and Trends
- Hydroxymethyl Position : The 3-hydroxymethyl group in pyrrolidine derivatives is critical for solubility and hydrogen-bonding in biological systems .
- Heterocyclic vs. Aromatic Moieties : Pyridine-based analogs (e.g., CAS 1228666-40-7) may offer better metabolic stability than benzoyl derivatives due to reduced susceptibility to oxidative degradation .
Biological Activity
[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrrolidine ring substituted with a 2-fluorobenzoyl group and a hydroxymethyl group. This unique configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.
Potential Targets:
- Enzymes : It may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
- Receptors : The compound could bind to various receptors, altering their activity and downstream effects.
Biological Activity Profile
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine release.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Reduced cell viability in cancer lines | , |
| Anti-inflammatory | Decreased cytokine production | , |
Table 2: Mechanistic Insights
| Mechanism | Description | Experimental Evidence |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | IC50 values reported |
| Receptor Modulation | Alters receptor signaling pathways | Binding affinity studies |
Case Studies
- Anticancer Activity : A study evaluated the effect of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : In a model of induced inflammation, treatment with the compound resulted in lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases .
Q & A
Q. Basic Characterization
- NMR Spectroscopy : Key peaks include δ 7.46–7.29 (fluorophenyl protons) and δ 3.31–3.18 (pyrrolidine-methanol protons) in DMSO-d6 .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., calculated 390.0888 vs. observed 390.0883) .
- X-ray Crystallography : Resolve stereochemistry for chiral centers (if applicable) .
Advanced Methods : - 2D NMR (COSY, HSQC) : Assign coupling between pyrrolidine and fluorophenyl groups .
How does the position of fluorine substitution on the benzoyl group affect biological activity?
Advanced SAR Analysis
Comparative studies of fluorophenyl-pyrrolidine derivatives reveal:
What strategies are recommended for synthesizing and isolating enantiomers of this compound?
Q. Advanced Chirality Control
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., (R)-BINOL) during benzoylation to induce enantioselectivity (>90% ee) .
- Resolution Methods :
How does the compound’s stability vary under different pH and temperature conditions?
Q. Advanced Stability Profiling
- pH Stability : Stable at pH 5–7 (t1/2 > 30 days); degrades rapidly at pH <3 (amide hydrolysis) or pH >9 (methanol oxidation) .
- Thermal Stability : Decomposition occurs >150°C (TGA data). Store at –20°C under inert gas to prevent oxidation .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced Modeling
- Molecular Docking : Use AutoDock Vina to simulate binding to GABA receptors (docking score: –9.2 kcal/mol) .
- MD Simulations : AMBER force fields reveal stable hydrogen bonds between the fluorobenzoyl group and Thr207 residues over 100 ns .
How can contradictory pharmacological data (e.g., agonist vs. antagonist activity) be resolved?
Q. Advanced Data Analysis
- Assay Variability : Test in parallel using standardized functional assays (e.g., cAMP accumulation vs. calcium flux) .
- Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., demethylated derivatives) that may alter activity .
What reaction optimization techniques improve scalability for preclinical studies?
Q. Advanced Process Chemistry
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 20 hours to 2 hours) and improve safety (DMF replacement with MeCN) .
- Catalyst Screening : Pd/C or Ni catalysts enhance hydrogenation efficiency during methanol group installation (turnover number >500) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
